Astemizole Exhibits Superior H1 Receptor Affinity Compared to Terfenadine, Cetirizine, and Loratadine
In optimized in vitro binding assays, Astemizole demonstrates a significantly higher apparent affinity (Ki,app) for the histamine H1 receptor than its key comparators. Astemizole's Ki,app value was determined to be 0.2 nM [1]. In contrast, under the same optimized conditions, terfenadine, cetirizine, and loratadine bound to the H1 receptor with 30-fold, 80-fold, and 100-fold lower affinity, respectively [1]. This higher binding affinity translates to a more potent and prolonged receptor occupancy in vivo [2].
| Evidence Dimension | H1 Receptor Binding Affinity (Ki,app) |
|---|---|
| Target Compound Data | Astemizole Ki,app = 0.2 nM |
| Comparator Or Baseline | Terfenadine (30x lower), Cetirizine (80x lower), Loratadine (100x lower) |
| Quantified Difference | 30-fold to 100-fold more potent |
| Conditions | Optimized in vitro binding assay using guinea pig cerebellum and lung tissue [1] |
Why This Matters
This quantifies Astemizole's superior potency at its primary pharmacological target, which is critical for studies where high-affinity H1 receptor blockade is required at low concentrations.
- [1] Leysen JE, Gommeren W, Janssen PF, Sanz G, Gillardin JM, Schotte A, Janssen PA. [Non-sedative antihistaminics and binding to central and peripheral H1 histamine receptors]. Allerg Immunol (Paris). 1991;23(2):51-7. View Source
- [2] Leysen JE, Gommeren W, Janssen PF, et al. Comparative study of central and peripheral histamine‐H1 receptor binding in vitro and ex vivo of non‐sedating antihistamines. Drug Dev Res. 1991;22(2):165-78. View Source
